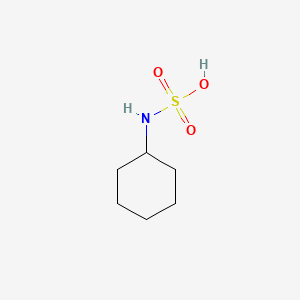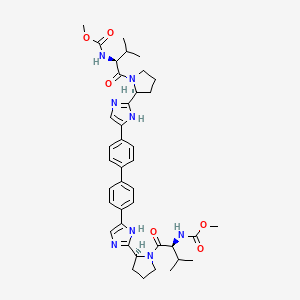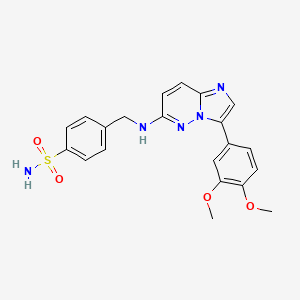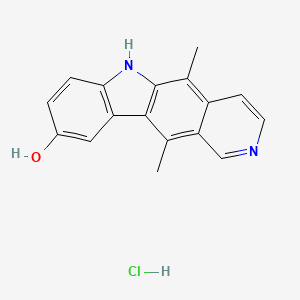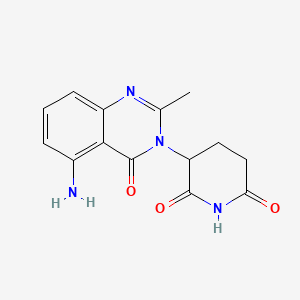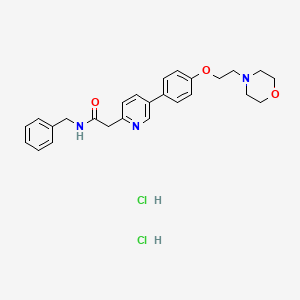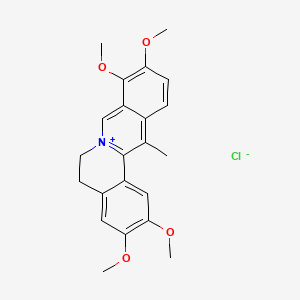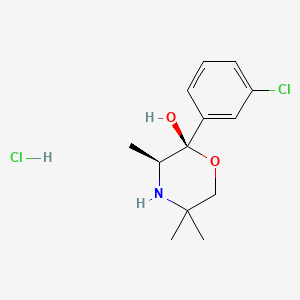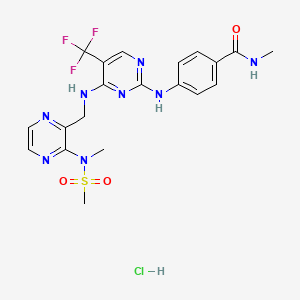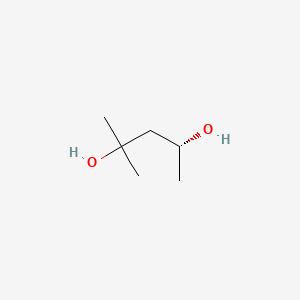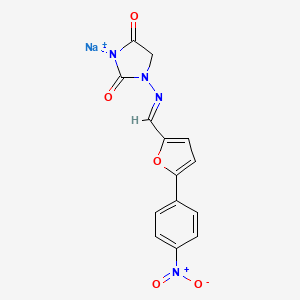
丹曲林钠
描述
Dantrolene sodium is a postsynaptic muscle relaxant that reduces excitation-contraction coupling in muscle cells by inhibiting the release of calcium ions from the sarcoplasmic reticulum. It is primarily used to treat malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics. Additionally, it is used in the management of neuroleptic malignant syndrome, muscle spasticity, and poisoning by compounds such as 2,4-dinitrophenol .
科学研究应用
Dantrolene sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of calcium ion release inhibitors.
Biology: Investigated for its role in calcium homeostasis and its effects on cellular processes.
Medicine: Extensively used in the treatment of malignant hyperthermia and muscle spasticity.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Target of Action
Dantrolene sodium primarily targets the ryanodine receptors (RYR) . These receptors are intracellular calcium-release channels expressed on the surface of the sarcoplasmic reticulum . They play a crucial role in muscle contraction by mediating the release of calcium from the sarcoplasmic reticulum .
Mode of Action
Dantrolene sodium acts by binding to the ryanodine receptor 1 (RYR1) and decreasing intracellular calcium concentration . This action depresses excitation-contraction coupling in skeletal muscle . By inhibiting the release of calcium ions from the sarcoplasmic reticulum, it lessens excitation-contraction coupling in muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by dantrolene sodium is the calcium signaling pathway. By binding to the ryanodine receptors, dantrolene sodium inhibits the release of calcium ions from the sarcoplasmic reticulum . This action disrupts the normal calcium ion flow that is essential for muscle contraction .
Pharmacokinetics
Dantrolene sodium has a bioavailability of 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . In horses, the distribution and elimination of dantrolene were found to be rapid, with an elimination half-life of approximately 129 minutes and a whole-body clearance rate of around 4.16 ml/min/kg .
Result of Action
The primary result of dantrolene sodium’s action is the relaxation of skeletal muscles . By inhibiting the release of calcium ions, it reduces muscle contractions and helps manage conditions characterized by excessive muscle contractions, such as malignant hyperthermia and muscle spasticity .
Action Environment
The action of dantrolene sodium can be influenced by various environmental factors. For instance, it may interact with certain drugs, such as calcium channel blockers of the diltiazem/verapamil type. Intravenous treatment with dantrolene and concomitant calcium channel blocker treatment may lead to severe cardiovascular collapse, abnormal heart rhythms, myocardial depressions, and high blood potassium . Furthermore, its efficacy and stability can be affected by the patient’s health status, such as liver disease .
生化分析
Biochemical Properties
Dantrolene sodium interacts with ryanodine receptors, which are intracellular calcium channels located on the sarcoplasmic reticulum of skeletal muscle cells . By binding to these receptors, dantrolene sodium inhibits the release of calcium ions from the sarcoplasmic reticulum, thereby reducing muscle contraction .
Cellular Effects
In muscle cells, dantrolene sodium decreases intracellular calcium concentration, which results in a reduction of muscle contraction . This effect of dantrolene sodium on calcium homeostasis can influence various cellular processes, including cell signaling pathways and gene expression related to muscle contraction and relaxation .
Molecular Mechanism
The molecular mechanism of dantrolene sodium involves its binding to the ryanodine receptor 1, leading to a decrease in intracellular calcium concentration . This binding inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .
Temporal Effects in Laboratory Settings
The effects of dantrolene sodium in laboratory settings can vary over time. While specific data on the stability and degradation of dantrolene sodium was not found in the search results, it is known that the drug can produce a marked reduction in muscle contraction in response to electrical stimulation or stimulation by pharmacological agents .
Dosage Effects in Animal Models
In animal models, the effects of dantrolene sodium can vary with different dosages . For instance, in a study on rats with chronic β-adrenergic receptor activation, dantrolene treatment was found to stabilize ventricular electrophysiological characteristics and increase the expression of key sarcoplasmic reticulum calcium cycling proteins, thereby reducing vulnerability to ventricular arrhythmias .
Metabolic Pathways
Dantrolene sodium is metabolized in the liver primarily to 5-hydroxydantrolene, which has similar pharmacological action to the parent compound . This metabolite may exceed the serum concentrations of dantrolene upon repeated administration .
Transport and Distribution
While specific information on the transport and distribution of dantrolene sodium within cells and tissues was not found in the search results, it is known that the drug is metabolized in the liver and excreted via the bile duct and kidney .
Subcellular Localization
The subcellular localization of dantrolene sodium is likely within the sarcoplasmic reticulum of skeletal muscle cells, given its mechanism of action involving the inhibition of calcium release from this organelle .
准备方法
Synthetic Routes and Reaction Conditions: Dantrolene sodium is synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents such as ethanol and catalysts like piperidine. The resulting product is then converted to its sodium salt form by neutralization with sodium hydroxide .
Industrial Production Methods: In industrial settings, dantrolene sodium is produced by dissolving the synthesized dantrolene in water, followed by the addition of sodium hydroxide to form the sodium salt. The solution is then filtered, concentrated, and crystallized to obtain pure dantrolene sodium .
Types of Reactions:
Oxidation: Dantrolene sodium can undergo oxidative degradation, particularly in the presence of strong oxidizing agents.
Reduction: The nitro group in dantrolene sodium can be reduced to an amino group under specific conditions.
Substitution: Dantrolene sodium can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dantrolene derivatives.
相似化合物的比较
Phenytoin: Another hydantoin derivative, primarily used as an antiepileptic drug.
Baclofen: A muscle relaxant that acts on the central nervous system.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Uniqueness of Dantrolene Sodium: Unlike other muscle relaxants, dantrolene sodium acts directly on the muscle cells rather than the central nervous system. This unique mechanism of action makes it particularly effective in treating conditions like malignant hyperthermia, where rapid muscle relaxation is crucial .
属性
IUPAC Name |
sodium;3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044585 | |
| Record name | Dantrolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-23-1 | |
| Record name | Dantrolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dantrolene sodium primarily acts on skeletal muscle by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR). [, , , , , ] This inhibition occurs by interfering with the ryanodine receptor (RyR), a calcium channel located on the SR membrane responsible for releasing Ca2+ during muscle excitation-contraction coupling. [, ] By reducing the availability of intracellular Ca2+, dantrolene sodium effectively prevents muscle fiber contraction. [, , ]
A: While dantrolene sodium's primary target is skeletal muscle, research suggests varying degrees of effects on other muscle types. [, ] Skeletal muscle displays the highest sensitivity to dantrolene sodium. [] Studies show limited and variable effects on smooth muscle, with some reports indicating contraction inhibition in certain smooth muscle types like the bladder detrusor muscle and others showing negligible effects. [, ] Cardiac muscle, on the other hand, demonstrates relatively low sensitivity to dantrolene sodium. [, ]
A: Research suggests that dantrolene sodium's action on calcium regulation might contribute to other effects. Some studies indicate a potential protective role against myocardial ischemia-reperfusion injury by inhibiting excessive calcium release from the SR during reperfusion. [] Additionally, dantrolene sodium has shown some anti-inflammatory and antinociceptive properties in animal models, although the exact mechanisms remain to be fully elucidated. []
ANone: The molecular formula of dantrolene sodium is C14H9N4NaO5S. Its molecular weight is 396.3 g/mol.
A: While specific spectroscopic data is not provided in the research abstracts, several studies utilize ultraviolet (UV) detection for analytical purposes. [, , ] This suggests the presence of chromophores within the dantrolene sodium molecule that absorb light in the UV region.
A: Dantrolene sodium exhibits limited water solubility, which poses challenges for its clinical use. [] Its stability in solution is influenced by factors such as pH, temperature, and light exposure. Specific data regarding stability under various conditions would require further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


